Cas no 21973-56-8 (b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate]
- GLUCOERUCIN(P)
- GLUCOERUCIN(RG)
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate
- 4-methylthiobutyl glucosinolate
- EINECS 244-689-8
- Glucoerucin
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfanyl-N-sulfooxy-pentanimidothioate
- NS00094470
- DTXSID50944561
- 1-S-[5-(Methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thiohexopyranose
- C08409
- 21973-56-8
- Glucoerucin (4-Methylthiobutyl-GS)
- [(2S, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate
- N2XE2B8FYY
- 1-Thio-beta-D-glucopyranose 1-(5-(methylthio)-N-(sulphooxy)valerimidate)
- 1-thio-beta-D-glucopyranose 1-[5-(methylthio)-N-(sulphooxy)valerimidate]
- UNII-N2XE2B8FYY
- 5-(methylthio)-N-sulfoxy-thiovalerimidic acid [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl] ester
- CCRIS 9054
- 1-S-[(1Z)-5-(methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
- SCHEMBL887089
- 1-Thio-b-D-glucopyranose 1-[5-(methylthio)-N-(sulfooxy)pentanimidate], 9CI
- CHEBI:79325
- (E)-5-(methylthio)-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-ylthio)pentylideneaminooxysulfonic acid
- 4-Methylthiobutylglucosinolate potassium salt
-
- Inchi: 1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/t7-,9-,10+,11-,12+/m1/s1
- InChI Key: GKUMMDFLKGFCKH-URYVQPGZSA-N
- SMILES: S(C(CCCCSC)=NOS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 437.04800
- Monoisotopic Mass: 421.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 225A^2
- XLogP3: -0.5
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.645
- PSA: 233.04000
- LogP: -0.38840
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChromaDex Standards | ASB-00007249-010-10mg |
GLUCOERUCIN |
21973-56-8 | % | 10mg |
$242.00 | 2023-10-25 |
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate]
Chemical Compound CAS No. 21973-56-8: b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate]
The compound with CAS No. 21973-56-8, known as b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate], is a specialized sulfur-containing derivative of b-D-glucopyranose. This molecule has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug design and delivery systems. The compound's structure incorporates a thio group at the anomeric position of the glucopyranose ring, which is further substituted with a 5-(methylthio)-N-(sulfooxy)pentanimidate moiety. This combination of functional groups introduces interesting chemical properties and biological activities.
Recent studies have highlighted the importance of sulfur-containing carbohydrates in medicinal chemistry. The presence of the thio group in this compound not only enhances its stability but also imparts unique reactivity, making it a valuable substrate for further chemical modifications. Researchers have explored the use of this compound as a building block for constructing complex oligosaccharides and glycoconjugates, which are critical in understanding carbohydrate-protein interactions and developing novel therapeutic agents.
The sulfooxy group within the pentanimidate moiety contributes to the compound's hydrophilic nature, potentially improving its solubility and bioavailability. This feature is particularly advantageous in drug delivery systems where solubility is a limiting factor. Moreover, the methylthio substituent adds another layer of functionality, enabling further chemical diversification through thiol-based reactions.
From an analytical standpoint, the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational preferences and stereochemical properties, which are essential for understanding its interactions with biological targets.
In terms of applications, this compound has shown promise in glycomics research, where it serves as a model system for studying glycan recognition and biosynthesis. Additionally, its unique chemical properties make it a candidate for use in click chemistry and other modular synthetic strategies aimed at constructing bioactive molecules.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and scalability. Furthermore, investigations into its biological activity are expected to shed light on its potential roles in treating various diseases, including infectious diseases and cancer.
In conclusion, CAS No. 21973-56-8 represents a significant advancement in carbohydrate chemistry, offering new opportunities for both fundamental research and applied drug development. Its versatile structure and functional groups position it as a key player in the ongoing quest to design innovative therapeutic agents.
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